

Experimental validation of 4-Propyl-1-octanol's physicochemical properties

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Compound of Interest

Compound Name: 4-Propyl-1-octanol

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Comparative Analysis of 4-Propyl-1-octanol's Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Alternative Alcohols Supported by Experimental Data.

This guide provides a comprehensive comparison of the physicochemical properties of **4-Propyl-1-octanol** against structurally related and industrially relevant alternatives. The data presented is crucial for applications ranging from solvent formulation and surfactant development to its potential use as a building block in the synthesis of novel chemical entities. Understanding these fundamental properties is a critical first step in predicting a compound's behavior in various experimental and industrial settings.

Executive Summary

4-Propyl-1-octanol is a branched-chain primary alcohol. Its physicochemical profile is compared with a linear isomer (1-Octanol), a positional isomer (4-Octanol), and a common industrial branched alcohol (2-Ethyl-1-hexanol). The introduction of a propyl group at the fourth position in the carbon chain of 1-octanol significantly influences its properties. Notably, while still maintaining a high lipophilicity, its branching is expected to affect its boiling point and melting point relative to its straight-chain counterpart. The data herein is a compilation of experimentally determined values and computationally predicted data where experimental values are not readily available.



Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of **4-Propyl-1-octanol** and its selected alternatives. These properties are fundamental to understanding the behavior of these alcohols in various applications.

Property	4-Propyl-1- octanol	1-Octanol	4-Octanol	2-Ethyl-1- hexanol
Molecular Formula	C11H24O	C8H18O	C ₈ H ₁₈ O	C8H18O
Molecular Weight (g/mol)	172.31[1]	130.23[2]	130.23[3]	130.23[4]
Boiling Point (°C)	Computed	195[5][6][7]	174-176[8][9][10]	180-186[11]
Melting Point (°C)	Computed	-16[5][6][7]	41[8][9][10]	-76[11][12]
Water Solubility	Predicted to be low[13]	Insoluble[2][6] [14]	Insoluble[8][9]	Poorly soluble[11]
LogP (Octanol/Water Partition Coefficient)	4.3 (XLogP3)[1]	2.73 (Experimental)	2.338 (Crippen Method)[15]	2.721 (Experimental) [11]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties cited in this guide, based on internationally recognized OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:



- A reaction vessel with a temperature sensor and a heating mantle.
- A reflux condenser.
- A pressure measurement device.

Procedure:

- The substance is placed in the reaction vessel.
- The pressure is adjusted to the desired level.
- The substance is heated, and the temperature is recorded.
- The boiling point is the temperature at which the substance boils at the given pressure.

For a more detailed procedure, refer to OECD Guideline 103.[16][17][18][19]

Determination of Melting Point (OECD Guideline 102)

The melting point is the temperature at which a substance changes from a solid to a liquid state.

Apparatus:

- · A capillary tube.
- A melting point apparatus with a heating block and a thermometer.

Procedure:

- The powdered substance is introduced into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The temperature is raised at a slow, controlled rate.
- The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid.



For a more detailed procedure, refer to OECD Guideline 102.[20][21][22][23]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Apparatus:

- A flask with a stirrer.
- A constant temperature bath.
- An analytical method for determining the concentration of the substance in water.

Procedure (Flask Method):

- An excess amount of the substance is added to a flask containing water.
- The flask is agitated in a constant temperature bath until equilibrium is reached.
- The solution is filtered to remove undissolved substance.
- The concentration of the substance in the filtrate is determined using a suitable analytical method.

For a more detailed procedure, refer to OECD Guideline 105.[24][25][26][27][28]

Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107 & 123)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity.

Apparatus:

- A separatory funnel.
- A mechanical shaker.



 An analytical method for determining the concentration of the substance in both the noctanol and water phases.

Procedure (Shake Flask Method):

- A known amount of the substance is dissolved in either n-octanol or water.
- The solution is added to a separatory funnel containing the other solvent.
- The funnel is shaken until equilibrium is reached.
- The two phases are separated, and the concentration of the substance in each phase is determined.
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

For a more detailed procedure, refer to OECD Guideline 107.[29][30][31] For highly hydrophobic substances, the slow-stirring method (OECD Guideline 123) is recommended.[32]

Visualizations

The following diagrams illustrate key experimental workflows for the determination of physicochemical properties.

Caption: Workflow for LogP Determination (Shake Flask Method).

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